molecular formula C8H14 B165261 1,7-Octadiene CAS No. 3710-30-3

1,7-Octadiene

Cat. No. B165261
CAS RN: 3710-30-3
M. Wt: 110.2 g/mol
InChI Key: XWJBRBSPAODJER-UHFFFAOYSA-N
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Patent
US05428209

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al](Cl)([CH2:4][CH3:5])CC.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]C>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:4]=[CH2:5]

Inputs

Step One
Name
Quantity
13.5 mmol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
450 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.715 mol
AMOUNT: MASS 985.94 g
Name
Type
product
Smiles
C=CCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4831 mol
AMOUNT: MASS 58.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428209

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al](Cl)([CH2:4][CH3:5])CC.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]C>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:4]=[CH2:5]

Inputs

Step One
Name
Quantity
13.5 mmol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
450 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.715 mol
AMOUNT: MASS 985.94 g
Name
Type
product
Smiles
C=CCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4831 mol
AMOUNT: MASS 58.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428209

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al](Cl)([CH2:4][CH3:5])CC.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]C>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:4]=[CH2:5]

Inputs

Step One
Name
Quantity
13.5 mmol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
450 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.715 mol
AMOUNT: MASS 985.94 g
Name
Type
product
Smiles
C=CCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4831 mol
AMOUNT: MASS 58.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.